1-Bromo-3-(tert-pentyl)benzene
CAS No.:
Cat. No.: VC15750361
Molecular Formula: C11H15Br
Molecular Weight: 227.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15Br |
---|---|
Molecular Weight | 227.14 g/mol |
IUPAC Name | 1-bromo-3-(2-methylbutan-2-yl)benzene |
Standard InChI | InChI=1S/C11H15Br/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3 |
Standard InChI Key | BGBRUWVXNLSXGF-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)(C)C1=CC(=CC=C1)Br |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 1-bromo-3-(2-methylbutan-2-yl)benzene . Its molecular structure consists of a benzene ring with a bromine atom at position 1 and a tert-pentyl group (–C(CH)CHCH) at position 3. The tert-pentyl substituent introduces significant steric bulk, influencing both the compound’s reactivity and physical properties.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 227.14 g/mol | |
SMILES | CCC(C)(C)C1=CC(=CC=C1)Br | |
InChI Key | BGBRUWVXNLSXGF-UHFFFAOYSA-N |
Synthesis and Industrial Preparation
Bromination Strategies
The synthesis of 1-bromo-3-(tert-pentyl)benzene typically involves electrophilic aromatic substitution (EAS) reactions. A patented method for analogous brominated compounds, such as 1-bromo-3,5-dimethyl adamantane, highlights the use of bromine () with catalytic hydrogen bromide () in acetic acid . This approach minimizes by-products and enhances yield by controlling exothermicity through dropwise bromine addition . For tert-pentyl derivatives, Friedel-Crafts alkylation may precede bromination to install the bulky substituent.
Table 2: Optimized Bromination Conditions
Parameter | Value | Source |
---|---|---|
Catalyst | in acetic acid | |
Temperature Range | 20°C – 50°C | |
Molar Ratio (:Substrate) | 4:1 – 5:1 |
Challenges in Large-Scale Production
Industrial-scale synthesis faces challenges due to the exothermic nature of bromination. The patent literature emphasizes controlled addition rates and solvent-free conditions to mitigate risks . Post-reaction distillation recovers excess bromine, improving cost efficiency .
Physicochemical Properties
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
-
NMR: Aromatic protons resonate near 7.2–7.5 ppm, while tert-pentyl methyl groups appear as singlets at ~1.3 ppm.
-
NMR: Quaternary carbons of the tert-pentyl group are observed at ~35 ppm, with aromatic carbons between 120–140 ppm .
Mass Spectrometry: The molecular ion peak () at m/z 227 confirms the molecular weight, with fragmentation patterns dominated by loss of the tert-pentyl group (–CH) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Though not directly cited in drug patents, the tert-pentyl group’s steric bulk makes this compound valuable for synthesizing hindered aromatics in medicinal chemistry. For example, analogous brominated adamantane derivatives are precursors to neuromodulatory agents like memantine .
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